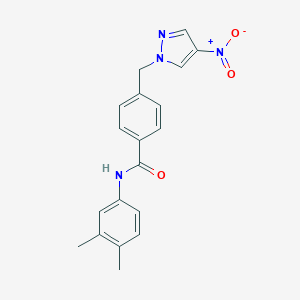
N-(4-chlorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea, also known as TPU-0033, is a small molecule inhibitor that has been shown to have potential therapeutic effects in various diseases.
Mécanisme D'action
N-(4-chlorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea is a small molecule inhibitor that targets the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. N-(4-chlorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress and neuroinflammation. N-(4-chlorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has also been shown to reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-chlorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea is its high potency and specificity for CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. However, one limitation of N-(4-chlorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-(4-chlorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea. One direction is to further investigate its potential therapeutic effects in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to develop more potent and selective inhibitors of CK2 based on the structure of N-(4-chlorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea. Additionally, the use of N-(4-chlorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea in combination with other drugs or therapies could also be explored as a potential treatment strategy.
Méthodes De Synthèse
The synthesis of N-(4-chlorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea involves the reaction of 4-chloroaniline with 1,2,3,4-tetrahydro-1-naphthylisocyanate. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is then purified by column chromatography to obtain N-(4-chlorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea in high yield and purity.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been shown to have potential therapeutic effects in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer, N-(4-chlorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been shown to inhibit the growth and proliferation of cancer cells by targeting the protein kinase CK2. In Alzheimer's disease, N-(4-chlorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been shown to reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of the disease. In Parkinson's disease, N-(4-chlorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been shown to protect dopaminergic neurons from oxidative stress and neuroinflammation.
Propriétés
Nom du produit |
N-(4-chlorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea |
|---|---|
Formule moléculaire |
C17H17ClN2O |
Poids moléculaire |
300.8 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea |
InChI |
InChI=1S/C17H17ClN2O/c18-13-8-10-14(11-9-13)19-17(21)20-16-7-3-5-12-4-1-2-6-15(12)16/h1-2,4,6,8-11,16H,3,5,7H2,(H2,19,20,21) |
Clé InChI |
CUILVPGDLGSLFT-UHFFFAOYSA-N |
SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)NC3=CC=C(C=C3)Cl |
SMILES canonique |
C1CC(C2=CC=CC=C2C1)NC(=O)NC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B213834.png)
![1-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B213836.png)
![3-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4-methylbenzoic acid](/img/structure/B213837.png)
![1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B213839.png)
![N-(2-chlorophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213842.png)

![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B213846.png)

![3-methoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B213849.png)
![1-[5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-2-furoyl]azepane](/img/structure/B213850.png)


